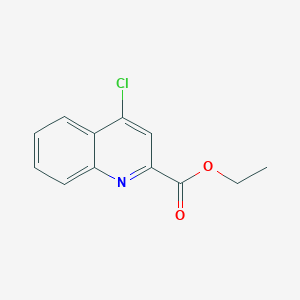

4-Cloroquinolina-2-carboxilato de etilo

Descripción general

Descripción

Ethyl 4-chloroquinoline-2-carboxylate is a chemical compound with the molecular formula C12H10ClNO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound

Aplicaciones Científicas De Investigación

Ethyl 4-chloroquinoline-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential antimalarial, antibacterial, and anticancer agents.

Materials Science: The compound is explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Biological Studies: It serves as a probe in studying various biological processes and pathways.

Mecanismo De Acción

Mode of Action

It is believed to interact with its targets, leading to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Quinoline derivatives are known to exhibit a broad range of biological activities, suggesting that they may affect multiple pathways

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 4-chloroquinoline-2-carboxylate are not well-documented. These properties play a crucial role in determining the bioavailability of the compound. More research is needed to understand the pharmacokinetics of this compound .

Result of Action

Given the complexity of the compound and its potential range of targets, it is likely that its effects are multifaceted and context-dependent .

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of Ethyl 4-chloroquinoline-2-carboxylate on these processes have not been reported.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-chloroquinoline-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-chloroquinoline-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ethyl ester derivative.

Another method involves the use of Friedländer synthesis, where an o-aminoaryl ketone reacts with an aldehyde in the presence of an acid catalyst. This method is advantageous due to its simplicity and high yield .

Industrial Production Methods

Industrial production of ethyl 4-chloroquinoline-2-carboxylate often employs continuous flow reactors to ensure consistent product quality and yield. The use of environmentally benign catalysts and solvent-free conditions is also explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions to yield different products.

Condensation Reactions: The ester group can participate in condensation reactions with amines to form amides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Substitution Reactions: Various substituted quinoline derivatives.

Oxidation and Reduction Reactions: Different oxidized or reduced forms of the quinoline ring.

Condensation Reactions: Amides and other condensation products.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 4-chloroquinazoline-2-carboxylate

- Ethyl 2-chloroquinoline-3-carboxylate

- 4-Hydroxy-2-quinolones

Uniqueness

Ethyl 4-chloroquinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom at the 4-position and ester group at the 2-position make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications .

Actividad Biológica

Ethyl 4-chloroquinoline-2-carboxylate (C11H10ClNO2) is an organic compound derived from the quinoline family, notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in antimicrobial and anticancer therapies. This article explores the synthesis, biological activities, structure-activity relationships (SAR), and case studies related to ethyl 4-chloroquinoline-2-carboxylate.

Chemical Structure and Synthesis

Ethyl 4-chloroquinoline-2-carboxylate features a quinoline core with a carboxylate group and a chlorine atom at the 4-position. Its molecular weight is approximately 233.66 g/mol. The compound can be synthesized through various methods, including:

- Ciamician-Dennstedt Reaction

- Skraup Reaction

- Doebner Modification

These synthetic pathways highlight the compound's accessibility for further research and development.

Antimicrobial Activity

Research indicates that ethyl 4-chloroquinoline-2-carboxylate exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Minimum Inhibitory Concentration (MIC) values against common pathogens:

The compound's structural similarities to other quinoline derivatives suggest a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anticancer Potential

Studies have also explored the anticancer potential of ethyl 4-chloroquinoline-2-carboxylate. Its mechanism of action may involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation, which are critical in cancer cell proliferation and survival .

Table: Comparison of Biological Activities of Quinoline Derivatives

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Ethyl 4-chloroquinoline-2-carboxylate | Chlorine at position 4; carboxylic acid group | Antimicrobial, anticancer |

| Ethyl 8-chloroquinoline-3-carboxylate | Chlorine at position 8; carboxylic acid group | Antimicrobial properties |

| Ethyl 4-hydroxyquinoline-2-carboxylate | Hydroxyl group at position 4; carboxylic acid group | Potential antioxidant activity |

| Ethyl 3-methylquinoline-2-carboxylate | Methyl group at position 3; carboxylic acid group | Anticancer activity |

The unique chlorine substitution pattern in ethyl 4-chloroquinoline-2-carboxylate enhances its reactivity and biological activity compared to its analogs.

Case Studies

- Antibacterial Efficacy : A study demonstrated that ethyl 4-chloroquinoline-2-carboxylate exhibited complete bactericidal activity against S. aureus and E. coli within eight hours of exposure, highlighting its potential as a rapid antimicrobial agent .

- Cytotoxicity in Cancer Cells : Research involving various cancer cell lines indicated that this compound could induce cytotoxic effects, with IC50 values significantly lower than standard chemotherapeutic agents, suggesting its potential as an effective anticancer drug candidate .

Propiedades

IUPAC Name |

ethyl 4-chloroquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWYXUDTZJAGFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20296524 | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18436-69-6 | |

| Record name | 2-Quinolinecarboxylic acid, 4-chloro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18436-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 109750 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018436696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18436-69-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109750 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloroquinoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20296524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.